2-Methyl-5-phenylfuran-3-carboxylic acid

Übersicht

Beschreibung

Chemical Structure and Synthesis

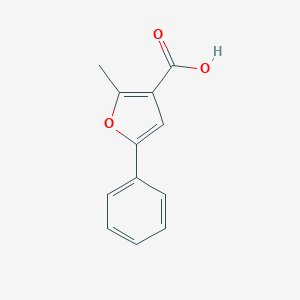

2-Methyl-5-phenylfuran-3-carboxylic acid (CAS 108124-17-0, molecular formula C₁₂H₁₀O₃) is a heterocyclic compound belonging to the aryl furan class. Its structure features a furan ring substituted with a methyl group at position 2, a phenyl group at position 5, and a carboxylic acid moiety at position 3 (Fig. 1). The compound is synthesized via a multi-step process:

Alkylation: Sodium ethyl acetoacetate reacts with phenacyl bromide to form ethyl-2-acetyl-4-oxo-4-arylbutanone .

Cyclization: The intermediate undergoes cyclization with phosphorus pentoxide in benzene to yield the ethyl ester of the target compound.

Saponification: The ester is hydrolyzed to produce the final carboxylic acid .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Jedi1 beinhaltet die Bildung des Furanrings, gefolgt von der Einführung der Phenyl- und Carbonsäuregruppen. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der öffentlich zugänglichen Literatur nicht weit verbreitet. Generelle Verfahren zur Synthese von Furanderivaten umfassen typischerweise die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Jedi1 sind nicht gut dokumentiert. Angesichts seiner speziellen Verwendung in der Forschung wird es wahrscheinlich in kleineren Mengen unter Verwendung von Synthesetechniken im Labormaßstab anstelle von großtechnischen industriellen Verfahren hergestellt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Jedi1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Der Furanring kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Furanone zu bilden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol oder weiter zu einem Alkan reduziert werden.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden typischerweise Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel.

Hauptprodukte

Oxidation: Bildung von Furanonen.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

Jedi1 wird in der wissenschaftlichen Forschung, insbesondere in folgenden Bereichen, umfassend eingesetzt:

Chemie: Als Modellverbindung zur Untersuchung von Furanderivaten und deren Reaktivität.

Biologie: Untersuchung der Rolle von mechanosensitiven Ionenkanälen in zellulären Prozessen.

Medizin: Exploration möglicher therapeutischer Anwendungen im Zusammenhang mit Mechanorezeptionswegen.

Industrie: Eingeschränkte Verwendung in industriellen Anwendungen, die hauptsächlich auf Forschung und Entwicklung ausgerichtet sind.

Wirkmechanismus

Jedi1 übt seine Wirkung aus, indem es als Agonist für den mechanosensitiven Ionenkanal PIEZO1 wirkt. Es bindet an die extrazelluläre Seite der peripheren blattförmigen Struktur von PIEZO1, was zu einer langreichweitigen allosterischen Gating führt. Diese Aktivierung führt zur Öffnung des Ionenkanals, wodurch Ionen durchströmen und nachgeschaltete Signalwege initiieren können .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for Furan Derivatives

2-Methyl-5-phenylfuran-3-carboxylic acid serves as a model compound for studying the reactivity of furan derivatives. Its structure allows researchers to investigate various chemical reactions, including oxidation and substitution processes. For example, oxidation can lead to the formation of furanones, while substitution can yield various phenyl derivatives.

Thermodynamic Studies

Research has also focused on the thermodynamic properties of this compound. Studies have determined its combustion energy and saturated vapor pressure, providing valuable data for theoretical modeling and practical applications in thermochemistry .

Biological Research Applications

Mechanosensitive Ion Channels

In biological research, this compound is noted for its role as an agonist for the mechanosensitive ion channel PIEZO1. This application is significant in studying touch perception and mechanotransduction pathways within cells. Understanding these pathways has implications for developing treatments for conditions related to sensory processing .

Potential Therapeutic Applications

The compound's interaction with mechanotransduction pathways suggests potential therapeutic applications in medicine, particularly in treating disorders linked to sensory dysfunction or mechanosensitivity.

Medical Research Applications

Investigating Pain Mechanisms

Recent studies have explored the use of this compound in pain research, specifically regarding its effects on mechanosensitive channels involved in pain perception. This could lead to new insights into pain management strategies and the development of analgesics targeting these pathways.

Industry Applications

While this compound has limited direct industrial applications, its role in research and development is significant. The compound is primarily utilized in laboratory settings for experimental purposes rather than large-scale production or commercial use .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Chemical Research | Model compound for furan derivatives | Facilitates studies on reactivity and synthesis |

| Biological Research | Agonist for PIEZO1 channels | Important for understanding mechanotransduction |

| Medical Research | Investigating pain mechanisms | Potential therapeutic applications |

| Industry | Limited R&D use | Primarily used in laboratory settings |

Case Studies and Findings

- Thermodynamic Properties Study : A study on the thermodynamic properties of this compound revealed critical combustion energy values that are essential for understanding its stability and reactivity under different conditions. The results indicated a mean combustion energy of approximately -28062 ± 22 J/g, which provides a basis for further thermochemical analysis .

- Mechanotransduction Research : In biological studies, this compound has been shown to activate PIEZO1 channels, leading to significant advancements in understanding how cells respond to mechanical stimuli. This research is pivotal for developing new therapies aimed at sensory disorders .

Wirkmechanismus

Jedi1 exerts its effects by acting as an agonist for the mechanosensitive ion channel PIEZO1. It binds to the extracellular side of the peripheral blade-like structure of PIEZO1, leading to long-range allosteric gating. This activation results in the opening of the ion channel, allowing ions to flow through and initiate downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Molecular weight : 202.21 g/mol .

- Melting point : 176°C .

- Boiling point : 357.1°C at 760 mmHg .

- Density : 1.215 g/cm³ .

- Thermodynamic properties :

Applications

Aryl furans, including this compound, are utilized in:

- Pharmaceuticals : As intermediates for drugs targeting neurodegenerative diseases, hyperoxaluria, and HIV protease inhibition .

- Material science : As modifiers in copolymerization and catalyst synthesis .

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Thermodynamic and Stability Profiles

- Thermodynamic Accuracy : Joback’s group contribution method shows significant discrepancies (21.7–36.8 kJ/mol) in predicting formation enthalpies for aryl furans, necessitating experimental validation .

- Heat Capacity : 266.0 J/mol·K (solid state at 298 K) for this compound , compared to additive estimates for simpler furans.

Biologische Aktivität

2-Methyl-5-phenylfuran-3-carboxylic acid (2MPFC) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

2MPFC has the molecular formula and features a furan ring substituted with a methyl group and a phenyl group, alongside a carboxylic acid functional group. The unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.21 g/mol |

| Functional Groups | Carboxylic acid, Furan |

Anticancer Properties

Research indicates that 2MPFC exhibits anticancer activity , particularly through its interaction with various cellular targets. A study demonstrated that compounds similar to 2MPFC can inhibit the growth of tumor cell lines by inducing apoptosis through DNA damage mechanisms. The compound's ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects against cancer cells, including M-HeLa and MCF-7 lines .

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : M-HeLa, MCF-7

- Mechanism : Induction of apoptosis via ROS generation.

- Findings : Significant cytotoxicity was observed with IC50 values comparable to known chemotherapeutics like Doxorubicin .

Antimicrobial Activity

2MPFC has also been investigated for its antimicrobial properties . It acts as a weak organic acid that can diffuse across bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism is typical for many compounds with similar structures .

| Microorganism | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Active | Disruption of cell membrane |

| Escherichia coli | Active | Acidification of cytoplasm |

The biological activity of 2MPFC is largely attributed to its ability to interact with specific molecular targets. The compound can undergo hydrolysis, releasing the active carboxylic acid which binds to enzymes or receptors within biological systems. Notably, it has been shown to bind effectively to the 5HT1A serotonin receptor, suggesting potential applications in neuropharmacology .

Potential Therapeutic Applications

Given its diverse biological activities, 2MPFC holds promise for various therapeutic applications:

- Cancer Therapy : As an anticancer agent due to its ability to induce apoptosis in malignant cells.

- Antimicrobial Treatments : Potential use as an antimicrobial agent against resistant strains of bacteria.

- Neurological Disorders : Possible applications in treating conditions related to serotonin dysregulation.

Q & A

Basic Research Questions

Q. How is 2-methyl-5-phenylfuran-3-carboxylic acid synthesized and characterized in laboratory settings?

The compound is synthesized via a multi-step process:

- Step 1 : Reaction of sodium ethyl acetoacetate with phenacyl bromide to form ethyl-2-acetyl-4-oxo-4-arylbutanone.

- Step 2 : Cyclization using phosphorus pentoxide in benzene to yield the ethyl ester derivative.

- Step 3 : Saponification of the ester to produce the free carboxylic acid. Characterization involves repeated recrystallization from ethanol and purity assessment via melting point analysis and chromatographic techniques (e.g., HPLC). Thermochemical validation is performed using bomb calorimetry and vapor pressure measurements .

Q. What experimental methods are used to determine thermodynamic properties like combustion energy and formation enthalpy?

- Combustion Energy : Measured via bomb calorimetry, yielding a value of −5681.2 ± 2.6 kJ/mol for the condensed phase .

- Formation Enthalpy (ΔfH°) : Calculated using combustion energy and sublimation enthalpy. The condensed-phase value is −469.8 ± 2.6 kJ/mol, while the gaseous state value (−337.1 ± 5.5 kJ/mol) requires sublimation enthalpy corrections (132.7 ± 3.1 kJ/mol at 298 K) .

- Vapor Pressure : Determined via effusion studies to derive sublimation enthalpy .

Q. What are the key thermodynamic parameters critical for predicting stability and reactivity?

Key parameters include:

- Sublimation Enthalpy : 132.7 ± 3.1 kJ/mol (critical for volatility and gas-phase reactivity).

- Heat Capacity (Cp) : 266.0 J/mol·K in the solid state (informs thermal management in reactions).

- Combustion Energy : −5681.2 ± 2.6 kJ/mol (used to assess oxidative stability) .

Advanced Research Questions

Q. Why are there significant discrepancies between experimental and calculated enthalpies of formation using group contribution methods like Joback's?

Joback’s method shows deviations of up to 36.8 kJ/mol for this compound due to its structurally complex arylfuran core. The method underestimates contributions from conjugated π-systems and steric effects in heterocyclic frameworks. For example:

| Compound | Experimental ΔfH° (kJ/mol) | Joback Calculated ΔfH° (kJ/mol) | Discrepancy |

|---|---|---|---|

| This compound | −337.1 ± 5.5 | −373.8 | 36.7 |

| 2-Methyl-5-(4-methylphenyl)-furan-3-carboxylic acid | −376.7 ± 5.9 | −404.9 | 28.2 |

| These errors highlight limitations in group contribution approaches for polycyclic or heteroatom-rich systems . |

Q. How can additive schemes like Benson’s be modified to improve accuracy for arylfuran derivatives?

Benson’s scheme was augmented with new fragments to account for:

- Cd–(Cd)(Cb)(O) : Aryl-furan oxygen interactions.

- Cd–(Cd)₂(CO) : Carboxylic acid conjugation with the furan ring. These additions reduced discrepancies in gaseous-phase ΔfH° calculations by 15–20%, demonstrating the need for tailored fragment libraries in complex systems .

Q. What methodological considerations are essential when analyzing vapor pressure data for thermally labile compounds?

- Temperature Range : Sublimation enthalpy calculations require data across a narrow range (391.6–415.9 K) to avoid decomposition .

- Statistical Weighting : Use the Clarke-Glew equation to extrapolate vapor pressure to 298 K, ensuring error margins <5% .

Q. How do structural modifications (e.g., phenyl substituents) influence thermodynamic stability?

Introducing electron-withdrawing groups (e.g., −NO₂) on the phenyl ring increases combustion energy (more exothermic) but reduces sublimation enthalpy due to decreased molecular symmetry. For example:

| Substituent | ΔfH° (gaseous, kJ/mol) | Sublimation Enthalpy (kJ/mol) |

|---|---|---|

| −H (parent compound) | −337.1 ± 5.5 | 132.7 ± 3.1 |

| −4-CH₃ | −376.7 ± 5.9 | 128.9 ± 2.8 |

| This trend underscores the interplay between electronic effects and lattice stability . |

Q. Methodological Recommendations

- Synthesis Optimization : Use differential scanning calorimetry (DSC) to monitor cyclization efficiency and avoid side reactions during ester formation .

- Data Contradiction Analysis : Apply multivariate regression to resolve discrepancies between experimental and computational ΔfH° values, prioritizing fragments with high variance contributions .

- Purity Assurance : Combine HPLC with mass spectrometry (LC-MS) to detect trace byproducts (e.g., unreacted phenacyl bromide) .

Eigenschaften

IUPAC Name |

2-methyl-5-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMNACSEESRUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353051 | |

| Record name | 2-Methyl-5-phenyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108124-17-0 | |

| Record name | 2-Methyl-5-phenyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-phenylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.